5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Description
5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a synthetic compound with a molecular formula of C14H17F2N3O2 and a molecular weight of 297.30 g/mol. This compound is primarily used in research settings and has shown potential in various scientific applications.
Properties
IUPAC Name |
5-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O/c16-13(17)10-21-7-3-11(4-8-21)9-14-19-15(20-22-14)12-1-5-18-6-2-12/h1-2,5-6,11,13H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJFUCKYKQWSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=NC=C3)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole involves multiple steps. One common method includes the reaction of 1-(2,2-difluoroethyl)piperidin-4-ylmethanol with appropriate reagents to form the desired oxadiazole ring. The reaction conditions typically involve the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce simpler piperidine derivatives.
Scientific Research Applications
5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)piperidin-4-ylmethanol: A precursor in the synthesis of the target compound.
1-(4-Fluorobenzyl)piperidin-4-ylmethanol: Another piperidine derivative with similar structural features.
2-Amino-5-fluoropyridine: A fluorinated pyridine derivative used in similar research applications.
Uniqueness
5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its combination of a piperidine ring, a pyridine ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
